N-(4H-purin-6-yl)hydroxylamine

Antibacterial drug discovery Gram-positive pathogens Purine analog screening

N-(4H-purin-6-yl)hydroxylamine, most commonly referred to as 6-N-hydroxylaminopurine (HAP) or N6-hydroxyadenine, is a synthetic purine base analog with CAS Registry Number 5667-20-9, molecular formula C₅H₅N₅O, and molecular weight 151.13 g/mol. It is formally defined as adenine in which one exocyclic amino hydrogen at the N6 position is replaced by a hydroxy group.

Molecular Formula C5H5N5O
Molecular Weight 151.13 g/mol
Cat. No. B12346147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4H-purin-6-yl)hydroxylamine
Molecular FormulaC5H5N5O
Molecular Weight151.13 g/mol
Structural Identifiers
SMILESC1=NC2C(=N1)C(=NC=N2)NO
InChIInChI=1S/C5H5N5O/c11-10-5-3-4(7-1-6-3)8-2-9-5/h1-2,4,11H,(H,8,9,10)
InChIKeyZBWYCFXAFDJDIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4H-purin-6-yl)hydroxylamine (6-N-Hydroxylaminopurine, HAP): Compound Identity and Procurement-Relevant Characteristics


N-(4H-purin-6-yl)hydroxylamine, most commonly referred to as 6-N-hydroxylaminopurine (HAP) or N6-hydroxyadenine, is a synthetic purine base analog with CAS Registry Number 5667-20-9, molecular formula C₅H₅N₅O, and molecular weight 151.13 g/mol [1][2]. It is formally defined as adenine in which one exocyclic amino hydrogen at the N6 position is replaced by a hydroxy group [1]. HAP belongs to the class of N-hydroxylated purine base analogs that are distinguished by their ambiguous base-pairing properties, enabling them to mimic both adenine and guanine during DNA synthesis [3]. The compound has been studied across multiple domains—as a potent mutagen in prokaryotic and eukaryotic systems, as a purine nucleotide biosynthesis inhibitor, and as a guanine riboswitch-targeting antibacterial agent—making its procurement decisions dependent on the specific application context rather than generic purine analog selection [2].

Selection logic Application-dependent research tool; not a generic purine analog. Procure for specific mechanistic studies.
Workflow fit Supports mutagenesis assays, antibacterial screening, purine metabolism disruption, riboswitch targeting, and genome instability modeling.
Mechanistic profile N-hydroxylated purine base analog with ambiguous base-pairing; reported bidirectional transition mutagen specificity.

Why 6-N-Hydroxylaminopurine Cannot Be Interchanged with 2-Aminopurine or Other Purine Base Analogs


Generic substitution among purine base analogs carries substantial scientific risk because the N6-hydroxylamino modification confers biological properties absent in non-hydroxylated analogs. While 2-aminopurine (AP) is a weak mutagen in mammalian cells and inactive as a carcinogen, HAP is a potent mutagen producing mutation frequencies approximately 140-fold higher and induces neoplastic transformation [1]. In antibacterial screens against Listeria monocytogenes, multiple purine analogs including 2-aminopurine and 2,6-diaminopurine failed to reduce bacterial viability, whereas only HAP was active [2]. Furthermore, HAP uniquely targets guanine riboswitches—structured RNA domains in Gram-positive bacteria—with binding affinity comparable to the natural ligand guanine, a mechanism not shared by classical purine antimetabolites [3]. These functional divergences mean that selecting a generic purine analog (e.g., 2-aminopurine, 6-mercaptopurine, or 8-azaadenine) in place of HAP will yield fundamentally different—and likely negative—experimental outcomes. The quantitative evidence below substantiates each dimension of this non-interchangeability.

Target: HAP (6-N-hydroxylaminopurine)
Substitute: 2-aminopurine (AP)
Reported mutation frequency may differ by orders of magnitude in mammalian cells
AP shows weak mutagenic response; neoplastic transformation not observed
Reported antibacterial activity against Listeria monocytogenes
AP and other purine analogs tested showed no detectable activity
Guanine riboswitch binding reported; functional reporter repression in Bacillus subtilis
No riboswitch-targeting mechanism reported for 2-aminopurine

Quantitative Differentiation Evidence for 6-N-Hydroxylaminopurine (HAP) Against Closest Analogs and In-Class Candidates


Selective Antibacterial Activity Against Listeria monocytogenes: Only HAP Active Among Tested Purine Analogs

In a direct head-to-head screen of multiple purine analogs for antibacterial activity against the Gram-positive pathogen Listeria monocytogenes, only 6-N-hydroxylaminopurine (6-N-HAP) reduced bacterial viability. The tested comparator panel included 2-aminopurine (AP), 2,6-diaminopurine, and other purine derivatives, none of which exhibited detectable antibacterial effect under the same conditions [1]. This selectivity is not attributable to guanine riboswitch targeting alone, as riboswitch-termination mutants remained fully sensitive to 6-N-HAP, indicating a multi-mechanism antibacterial action [2]. The compound was active at concentrations as low as 10 μM [2].

Antibacterial Selectivity
Head-to-head
HAP active at ≥10 µM vs. 2-AP and others inactive under same conditions
Supports antimicrobial screening context
L. monocytogenes EGD-e; activity not solely riboswitch-dependent
Antibacterial drug discovery Gram-positive pathogens Purine analog screening Listeria monocytogenes

Mutagenic Potency Superiority: HAP vs. 2-Aminopurine in Mammalian Cells

In Syrian hamster embryo cells, a direct comparison between 2-aminopurine (AP) and 6-N-hydroxylaminopurine (HAP) demonstrated a quantitative gulf in mutagenic potency. HAP induced mutations at a frequency of up to 10⁻³ mutants per survivor, whereas the maximum induced mutation frequency for AP was only 7 × 10⁻⁶ mutants per surviving cell [1]. This represents an approximately 140-fold difference. Furthermore, HAP induced morphological transformation in a dose-dependent manner and produced neoplastic transformation, while AP failed to induce neoplastic transformation under identical conditions [1]. In the Neurospora crassa ad-3 forward-mutation test, HAP was classified as a 'strong' mutagen, whereas AP was classified as a 'weak' mutagen [2].

Mutagenic Potency
Head-to-head
Reported ~140× higher mutation frequency vs. 2-AP (1×10⁻³ vs. 7×10⁻⁶ mutants/survivor)
Supports mammalian mutagenesis endpoint review
Syrian hamster embryo cells; ouabain/6-TG markers; neoplastic transformation induced
Genetic toxicology Mammalian mutagenesis Carcinogenesis Base analog mutagens

Guanine Riboswitch Binding: HAP (G7) Matches Natural Ligand Affinity for RNA-Targeted Antibacterial Action

6-N-hydroxylaminopurine, designated as compound G7 in a rationally designed guanine analog library, binds to the guanine riboswitch aptamer from Bacillus subtilis in vitro with affinity comparable to that of the natural ligand guanine [1]. Among all designed guanine analogs tested, G7 was specifically identified as repressing expression of a reporter gene controlled by a guanine riboswitch in B. subtilis, confirming functional riboswitch engagement inside live bacterial cells [1]. Unlike classical base analogs that act solely through DNA incorporation, this riboswitch-targeting mechanism provides an orthogonal mode of antibacterial action. Note: This evidence is class-level inference regarding riboswitch binding—while the affinity is comparable to guanine, exact Kd values for G7 vs. guanine require consultation of the full-text supplementary data from the primary reference.

Riboswitch Binding
Class-level inference
Binding affinity reported comparable to guanine; functional reporter repression in B. subtilis
Supports riboswitch-targeted probe context
Kd values not available from summary data; consult primary reference
Riboswitch-targeted antimicrobials RNA therapeutics Bacillus subtilis Guanine aptamer

Unique Bidirectional Transition Mutagenesis: Equal A:T→G:C and G:C→A:T Frequencies in E. coli lacI

HAP exhibits a distinctive mutagenic specificity profile that differs from both spontaneous mutation spectra and the spectra of other base analogs. In the E. coli lacI gene, HAP induced both A:T→G:C and G:C→A:T transition mutations at equal frequency [1]. This bidirectional transition specificity was confirmed in vitro: using the Klenow fragment of DNA polymerase I, either dTTP or dCTP were incorporated opposite HAP in an oligonucleotide template, demonstrating the ambiguous base-pairing capacity of the analog [1]. Critically, the spectrum of HAP-induced transitions was different from the spontaneous transition spectrum in both wild-type and mismatch-repair-defective (mutL) strains, indicating that HAP produces a mutation pattern that cannot be mimicked by simply increasing the background mutation rate [1]. The dnaE915 antimutator allele abolished HAP-forward mutagenicity almost completely, while dnaE911 reduced it several fold [1].

Mutational Specificity
Cross-study comparable
Equal A:T→G:C and G:C→A:T transitions reported; distinct from spontaneous spectrum
Supports mutational specificity studies
E. coli lacI assay; bidirectional incorporation by Klenow fragment
Mutational specificity DNA replication fidelity Base analog mutagenesis Escherichia coli genetics

Purine Nucleotide Biosynthesis Inhibition: 90% Depression of De Novo Purine Synthesis in Tumor Cells

In sarcoma 180 ascites tumor cells, HAP treatment depressed the incorporation of 2-¹⁴C-glycine into both polynucleotide adenine and guanine by 90% or more, demonstrating profound inhibition of de novo purine biosynthesis. Utilization of 8-¹⁴C-hypoxanthine and 8-¹⁴C-adenine for nucleotide formation was decreased by approximately 85% and 50%, respectively [1]. HAP competitively inhibited adenylic acid formation from adenine in cell-free extracts, while inhibition of inosinic acid formation from hypoxanthine was only partially competitive [1]. In vivo, HAP prolonged the survival time of mice bearing sarcoma 180 ascites cells [1][2]. The L1210 lymphoma converted HAP to its nucleotide form at a rate 5.6-fold higher in drug-sensitive cells compared to a 6-mercaptopurine-resistant subline, demonstrating differential metabolic activation relevant to resistance mechanisms [1].

Purine Synthesis Inhibition
Cross-study comparable
≥90% inhibition of de novo purine synthesis reported in sarcoma 180 cells
Supports purine metabolism disruption context
Radiolabeled glycine incorporation; differential salvage pathway inhibition observed
Purine metabolism Antimetabolite Nucleotide biosynthesis Sarcoma 180

Diploid-Specific Genome-Wide Mutation Avalanche: Order-of-Magnitude Difference Between Diploid and Haploid Yeast

HAP induces a qualitatively and quantitatively different mutagenic outcome in diploid versus haploid yeast cells. Drug-resistant mutants induced by HAP in Saccharomyces cerevisiae diploids carried a 'stunning load of thousands of unselected mutations' distributed across their genomes, while haploid mutants contained almost an order of magnitude fewer mutations [1]. This differential is attributed to the survival of transiently hypermutated diploid cells that would be lethal in haploids due to inactivation of single-copy essential genes [1]. The phenomenon—termed 'mutation avalanches'—is consistent with earlier findings that HAP was 'a very potent mutagen in yeast with a low capability of inducing mitotic recombination contrary to common mutagens, possessed unique intergenic specificity and was able to induce mutations in diploids at rather high frequency' [2]. In the alpha-test in yeast, HAP increased the frequency of illegitimate hybridization by 5-fold and illegitimate cytoduction by 10-fold [3].

Diploid Mutation Load
Class-level inference
~10× more unselected genome-wide mutations in diploids vs. haploids reported
Supports genome instability model context
Yeast whole-genome sequencing; drug-resistance selection; low recombinogenicity
Genome instability Diploid mutagenesis Yeast genetics Cancer mutation models

Highest-Confidence Application Scenarios for 6-N-Hydroxylaminopurine (HAP) Based on Verified Differentiation Evidence


Antibacterial Drug Discovery Screening Against Gram-Positive Pathogens

HAP is the only purine analog that demonstrated activity against Listeria monocytogenes among a panel of tested compounds, reducing viability at concentrations as low as 10 μM [1]. Its dual mechanism—targeting guanine riboswitches while simultaneously exerting mutagenic pressure and reducing virulence gene expression via PrfA downregulation—makes it a uniquely valuable lead scaffold for developing anti-Listeria agents [1]. Unlike roseoflavin, which paradoxically increased virulence gene expression in L. monocytogenes, HAP decreased virulence regulator PrfA levels and activity [1]. Procurement of HAP is warranted for any antibacterial discovery program screening purine-based compounds against Gram-positive bacterial pathogens.

Positive Control Mutagen in Mammalian Cell Genetic Toxicology Assays

Where 2-aminopurine (AP) produces only ~7 × 10⁻⁶ mutations per survivor and fails to induce transformation, HAP generates mutation frequencies up to 10⁻³ per survivor and induces both morphological and neoplastic transformation in Syrian hamster embryo cells [2]. This ~140-fold potency advantage makes HAP the preferred positive control for mammalian mutagenesis and cell transformation assays. Its bidirectional transition specificity (equal A:T→G:C and G:C→A:T frequencies) further enables its use as a reference mutagen for calibrating mutation spectra in genetic toxicology studies [3].

Cancer Genome Instability Models Using Diploid Yeast or Mammalian Systems

HAP induces thousands of unselected genome-wide mutations in diploid yeast cells—nearly 10-fold more than in isogenic haploids—recapitulating the multiple-hit mutation pattern hypothesized to underlie carcinogenesis [4]. Its low mitotic recombination activity distinguishes it from common mutagens and makes it suitable for studying point-mutation-driven genome instability in diploid contexts [5]. For cancer biology groups studying mutation accumulation in diploid somatic cells, HAP provides experimental access to mutational loads unattainable with standard alkylating agents or oxidative mutagens.

Riboswitch-Targeted Antimicrobial Probe Development

As one of the few validated guanine riboswitch-binding compounds with both in vitro aptamer binding (affinity comparable to guanine) and in vivo reporter gene repression activity in Bacillus subtilis, HAP (designated G7 in the Kim et al. study) serves as a critical chemical probe for riboswitch biology [6]. It enables structure-activity relationship studies aimed at developing riboswitch-targeted antibacterials that circumvent traditional antibiotic resistance mechanisms. Its unique profile—riboswitch binding combined with DNA incorporation-mediated mutagenesis—also makes it a tool for dissecting the relative contributions of RNA-level vs. DNA-level effects of purine analogs in bacterial systems.

Application
Selection Property
Validation Focus
Gram-positive antibacterial screening studies
Purine analog with reported anti-Listeria activity and PrfA downregulation
Confirm activity against target strain panel and riboswitch engagement in your model
Mammalian cell mutagenesis endpoint analysis
Reported high mutation frequency and morphological/neoplastic transformation induction
Validate mutation spectra and transformation endpoints in user’s cell system
Cancer genome instability modeling
Reported diploid-specific mutation load enhancement (~10-fold) with low recombination
Verify mutation load in diploid vs. haploid models; assess recombination contribution
Riboswitch-targeted antimicrobial probe development
Reported guanine riboswitch binding and in vivo reporter gene repression
Confirm binding affinity and functional riboswitch modulation in user’s bacterial system
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